3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide
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Overview
Description
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenyl ring substituted with tert-butyl groups and a hydroxyl group, along with a hydrazide moiety linked to a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Phenyl Substituent: The initial step involves the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde from 2,6-di-tert-butylphenol through a formylation reaction.
Hydrazide Formation: The aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 2-thiophenecarboxaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The hydrazide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenyl ring with tert-butyl and hydroxyl substitutions but lacks the hydrazide and thienyl groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar phenyl ring but is esterified with an octadecyl group.
Uniqueness
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is unique due to its combination of a phenyl ring with tert-butyl and hydroxyl substitutions, a hydrazide moiety, and a thienyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C22H30N2O2S/c1-21(2,3)17-12-15(13-18(20(17)26)22(4,5)6)9-10-19(25)24-23-14-16-8-7-11-27-16/h7-8,11-14,26H,9-10H2,1-6H3,(H,24,25)/b23-14+ |
InChI Key |
COFWPYNYVXMBNL-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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